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molecular formula C11H8F3NO2 B8360705 Benzonitrile, 5-formyl-2-(2,2,2-trifluoro-1-methylethoxy)-

Benzonitrile, 5-formyl-2-(2,2,2-trifluoro-1-methylethoxy)-

Cat. No. B8360705
M. Wt: 243.18 g/mol
InChI Key: SUVFIHADVQRREW-UHFFFAOYSA-N
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Patent
US07605171B2

Procedure details

To a solution of 0.50 g (4.38 mmol) of 1,1,1-trifluoro-2-propanol in 15 mL of DMF at 0° C. was added 0.13 g (5.26 mmol) of sodium hydride (60% dispersion in mineral oil). After stirring for 10 min, 0.65 g (4.38 mmol) of 2-fluoro-5-formylbenzonitrile was added. The reaction mixture was gradually warmed up to rt and stirred overnight. The mixture was diluted with 20 mL of EtOAc and washed with brine (10 mL), H2O (3×10 mL), and brine (10 mL L). The organic layer was dried over MgSO4 and concentrated. Chromatography on a Biotage 40M cartridge using 4:1 v/v hexanes/EtOAc as the eluant gave 0.44 g of the title compound: 1H NMR (500 MHz, CDCl3) δ 1.67 (d, J=6.4, 3H), 4.95 (m, 1H), 7.22 (d, J=8.9, 1H), 8.12 (dd, J=2.0, 6.7, 1H), 8.16 (s, 1H), 9.96 (s, 1H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.13 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:7])([F:6])[CH:3]([OH:5])[CH3:4].[H-].[Na+].F[C:11]1[CH:18]=[CH:17][C:16]([CH:19]=[O:20])=[CH:15][C:12]=1[C:13]#[N:14]>CN(C=O)C.CCOC(C)=O>[CH:19]([C:16]1[CH:17]=[CH:18][C:11]([O:5][CH:3]([CH3:4])[C:2]([F:7])([F:6])[F:1])=[C:12]([CH:15]=1)[C:13]#[N:14])=[O:20] |f:1.2|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
FC(C(C)O)(F)F
Name
Quantity
0.13 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.65 g
Type
reactant
Smiles
FC1=C(C#N)C=C(C=C1)C=O
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
washed with brine (10 mL), H2O (3×10 mL), and brine (10 mL L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(=O)C=1C=CC(=C(C#N)C1)OC(C(F)(F)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.44 g
YIELD: CALCULATEDPERCENTYIELD 41.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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